![molecular formula C16H11N3O4S2 B4596819 N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4596819.png)
N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide
Vue d'ensemble
Description
N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide is a useful research compound. Its molecular formula is C16H11N3O4S2 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.01909819 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotective Potential
Research has identified nicotinamide derivatives, particularly those interacting with the Na+/Ca2+ exchange process, as potential neuroprotective agents. A study by Iwamoto and Kita (2006) on a related compound, YM-244769, revealed its efficacy in protecting against hypoxia/reoxygenation-induced neuronal cell damage by preferentially inhibiting NCX3, a type of Na+/Ca2+ exchanger. This suggests a potential therapeutic application for compounds like N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide in neuroprotection, particularly in conditions associated with neuronal cell damage due to calcium dysregulation (Iwamoto & Kita, 2006).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of nicotinamide derivatives have been extensively studied. For instance, Ye et al. (2014) synthesized and evaluated a series of nicotinamide derivatives as succinate dehydrogenase inhibitors, showing significant antifungal activity against phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. The structure-activity relationship analysis within this research provides insights into the molecular frameworks that could enhance the antimicrobial and antifungal efficacy of compounds like this compound (Ye et al., 2014).
Antiproliferative Effects
The antiproliferative effects of thiazolidinone and nicotinamide derivatives against various cancer cell lines have been the subject of several studies. Zhang et al. (2018) synthesized a series of 2-(3-aminophenyl)-benzothiazole derivatives, including compounds structurally similar to this compound, which displayed significant antiproliferative activity. This suggests the potential application of such compounds in cancer therapy, particularly in inducing apoptosis and cell cycle arrest in cancer cells (Zhang et al., 2018).
Antidiabetic Properties
Compounds with the thiazolidinone core have been evaluated for their antidiabetic properties through mechanisms such as islet cell protection. A study by Kishore et al. (2009) on thiazolidin-4-ones with nicotinamide substitution demonstrated their potential to reverse hyperglycemia in diabetic mice, suggesting an avenue for the development of new antidiabetic drugs that could include derivatives like this compound (Kishore et al., 2009).
Propriétés
IUPAC Name |
N-[(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S2/c20-11-4-3-9(6-12(11)21)7-13-15(23)19(16(24)25-13)18-14(22)10-2-1-5-17-8-10/h1-8,20-21H,(H,18,22)/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXXNRJLFBPVRH-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]pyridine](/img/structure/B4596746.png)
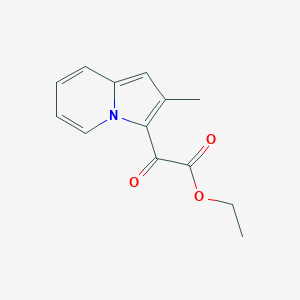
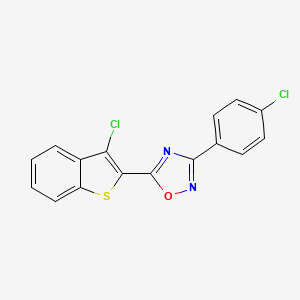

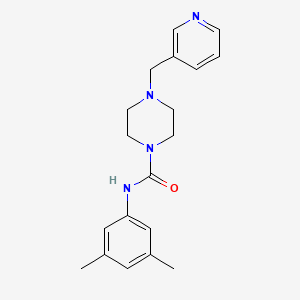
![ethyl 2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4596776.png)
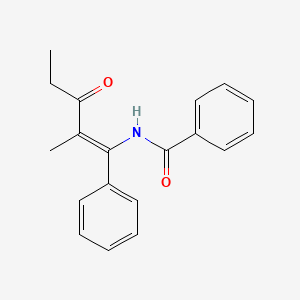
![1-[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B4596800.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-fluorobenzamide](/img/structure/B4596807.png)

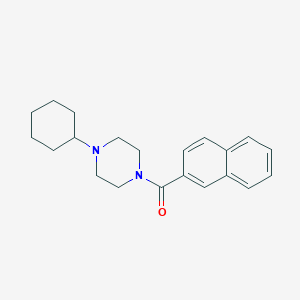
![N-(2-fluorophenyl)-2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxyacetamide](/img/structure/B4596831.png)
![N-{2-(4-fluorophenyl)-1-[(isobutylamino)carbonyl]vinyl}benzamide](/img/structure/B4596839.png)
